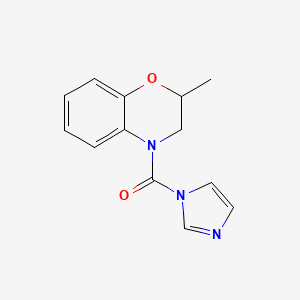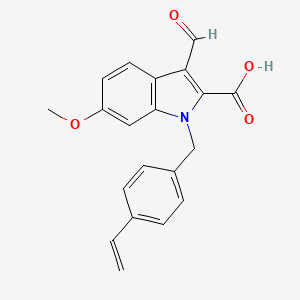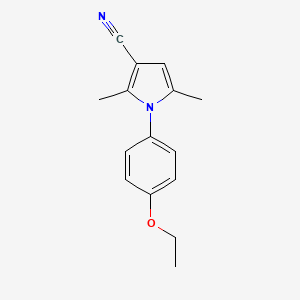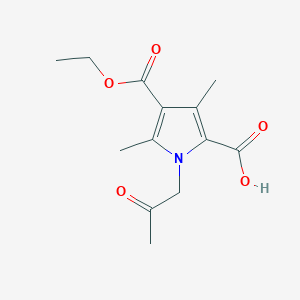![molecular formula C13H16N2O3 B1392657 [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid CAS No. 1242858-87-2](/img/structure/B1392657.png)
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid” is a molecule of interest in the scientific community12. It has a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol2.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves annulation reactions, followed by desulfurization and intramolecular rearrangement3. However, specific synthesis methods for “[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid” are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid” includes a cyclohexene ring attached to an acetic acid moiety and a 1,2,4-oxadiazole ring with a cyclopropyl group2. Detailed structural analysis such as bond lengths and angles are not available in the literature.
Chemical Reactions Analysis
The chemical reactivity of “[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid” is not explicitly mentioned in the literature. Oxadiazoles, in general, are known to participate in various chemical reactions, but specific reactions involving this compound are not documented.Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid” are not well-documented in the literature. It is known that the compound is a solid2, but other properties such as melting point, boiling point, solubility, and spectral data are not readily available.Scientific Research Applications
Synthesis and Biological Assessment
- Research conducted by Karpina et al. (2019) on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which include structures similar to the compound , revealed their potential for diverse biological properties. This study highlighted the synthesis methodology and biological assessment of these compounds, indicating their significance in medicinal chemistry (Karpina et al., 2019).
Inhibition of Aldose Reductase
- A study by La Motta et al. (2008) focused on 1,2,4-oxadiazol-5-yl-acetic acids and their ability to inhibit aldose reductase (ALR2). The research identified specific compounds exhibiting significant inhibitory activity, highlighting their potential therapeutic application in preventing cataract development (La Motta et al., 2008).
GABAA/Benzodiazepine Receptor Interaction
- Research by Tenbrink et al. (1994) explored compounds related to 1,2,4-oxadiazoles, demonstrating their binding affinity to the GABAA/benzodiazepine receptor. This study underscores the significance of such compounds in neuropharmacology and their potential as therapeutic agents (Tenbrink et al., 1994).
Polymorphic Forms and Structural Analysis
- A 2020 study by Shishkina et al. investigated the polymorphic forms of a compound structurally similar to the one . The research provided insights into the different crystal structures and stability of these forms, which is vital for understanding the material properties of these compounds (Shishkina et al., 2020).
Antibacterial Properties
- Holla et al. (2000) studied the synthesis and antibacterial properties of 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. This research highlights the potential use of such compounds in developing new antibacterial agents (Holla et al., 2000).
Safety And Hazards
The safety and hazards associated with “[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid” are not documented in the literature. It is important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for research on “[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid” are not explicitly mentioned in the literature. Given its unique structure, it could be of interest in medicinal chemistry or materials science. Further research is needed to explore its potential applications.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and experimental studies are required.
properties
IUPAC Name |
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(17)7-8-1-3-9(4-2-8)12-14-13(18-15-12)10-5-6-10/h3,8,10H,1-2,4-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFPAPOABGCBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CCC(CC3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)



